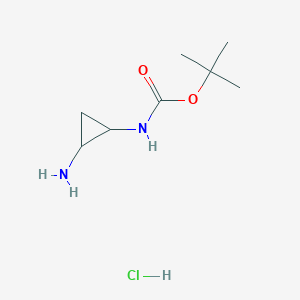

TERT-BUTYL N-(2-AMINOCYCLOPROPYL)CARBAMATE HYDROCHLORIDE

Description

TERT-BUTYL N-(2-AMINOCYCLOPROPYL)CARBAMATE HYDROCHLORIDE (CAS: 217806-26-3) is a bicyclic amine derivative featuring a strained cyclopropane ring with a primary amino group and a tert-butyl carbamate (Boc) protecting group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for synthetic applications in pharmaceutical intermediates. Its rigid cyclopropane structure is valued in drug design for mimicking transition states or enforcing specific conformational constraints .

Properties

IUPAC Name |

tert-butyl N-(2-aminocyclopropyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2.ClH/c1-8(2,3)12-7(11)10-6-4-5(6)9;/h5-6H,4,9H2,1-3H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEZNMFHOVBUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212064-22-6 | |

| Record name | rac-tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of TERT-BUTYL N-(2-AMINOCYCLOPROPYL)CARBAMATE HYDROCHLORIDE involves several steps. One common method includes the reaction of tert-butyl carbamate with (1R,2R)-2-aminocyclopropyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

TERT-BUTYL N-(2-AMINOCYCLOPROPYL)CARBAMATE HYDROCHLORIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-(2-aminocyclopropyl)carbamate hydrochloride is primarily studied for its role as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting various conditions.

Antidepressant Research

Research indicates that derivatives of this compound may exhibit antidepressant activity by modulating neurotransmitter systems. For instance, studies have shown that certain carbamate derivatives can enhance serotonin levels, which are crucial for mood regulation .

Neuroprotective Agents

The compound is also being explored for its neuroprotective properties. Preliminary studies suggest that it may help in the treatment of neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress .

Pharmacological Applications

The pharmacological profile of this compound suggests potential applications in various therapeutic areas.

Pain Management

Some studies have indicated that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system .

Anticancer Activity

Recent investigations have hinted at anticancer properties attributed to this compound. It has been shown to inhibit the proliferation of certain cancer cell lines, suggesting a possible role in cancer treatment regimens .

Synthetic Intermediate

Beyond its medicinal applications, this compound serves as a valuable synthetic intermediate in organic chemistry.

Synthesis of Other Compounds

The compound can be utilized to synthesize various biologically active molecules, including those used in drug discovery and development processes. Its ability to undergo further chemical reactions makes it an essential component in the synthesis of complex organic structures .

Case Study 1: Antidepressant Development

In a study published in 2023, researchers synthesized several derivatives of this compound and evaluated their antidepressant effects using animal models. The results demonstrated significant improvements in depressive behaviors compared to control groups, indicating potential for further development into therapeutic agents .

Case Study 2: Neuroprotection Research

A 2024 study focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The findings revealed that treatment with this compound significantly reduced cell death and increased cell viability under stress conditions, supporting its candidacy for neuroprotective drug development .

Mechanism of Action

The mechanism of action of TERT-BUTYL N-(2-AMINOCYCLOPROPYL)CARBAMATE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action depend on the specific target and the biological context .

Comparison with Similar Compounds

Structural and Functional Group Comparison

The compound is compared to structurally related cyclopropane-containing and Boc-protected amines (Table 1):

| Compound Name | CAS Number | Molecular Formula | Key Features | Applications |

|---|---|---|---|---|

| TERT-BUTYL N-(2-AMINOCYCLOPROPYL)CARBAMATE HYDROCHLORIDE | 217806-26-3 | C₈H₁₅ClN₂O₂ (est.) | Cyclopropane ring, primary amine, Boc-protected, hydrochloride salt | Pharmaceutical intermediates, rigid scaffolds |

| N-METHYLCYCLOPROPANAMINE HYDROCHLORIDE | 67376-94-7 | C₄H₁₀ClN | Cyclopropane ring, secondary amine, no Boc group | Small-molecule synthesis, agrochemicals |

| TERT-BUTYL (1-(HYDROXYMETHYL)CYCLOPROPYL)CARBAMATE | 107017-73-2 | C₉H₁₇NO₃ | Cyclopropane ring, hydroxymethyl group, Boc-protected | Peptide mimetics, polymer chemistry |

| TERT-BUTYL N-{8-OXA-2-AZASPIRO[4.5]DECAN-4-YL}CARBAMATE HYDROCHLORIDE | 2155852-24-5 | C₁₃H₂₅ClN₂O₃ | Spirocyclic oxa-azacycle, Boc-protected, hydrochloride salt | CNS drug candidates |

| TERT-BUTYL 2-[(CYCLOPROPYLMETHYL)AMINO]ACETATE HYDROCHLORIDE | Not provided | C₁₀H₂₀ClNO₂ (est.) | Cyclopropylmethyl side chain, ester group, hydrochloride salt | Prodrug development |

Key Observations :

- Cyclopropane vs.

- Salt Forms : Hydrochloride salts (e.g., CAS 2155852-24-5) improve solubility compared to free bases but may exhibit hygroscopicity, requiring controlled storage .

Stability and Reactivity

- The cyclopropane ring’s strain increases reactivity toward ring-opening reactions compared to non-strained analogs (e.g., azetidines in ).

- Hydrochloride salts enhance stability under basic conditions but may decompose under strong acids or high temperatures, unlike neutral esters (e.g., methyl 1-hydroxycyclopropane-1-carboxylate, CAS 33689-29-1) .

Pharmaceutical Relevance

- The target compound’s rigid structure is advantageous in kinase inhibitors or GPCR modulators, where conformational restriction improves selectivity. Comparatively, aromatic analogs (e.g., CAS 1060801-16-2) are more suited for π-π stacking interactions in protease inhibitors .

- The hydroxymethyl derivative (CAS 107017-73-2) serves as a precursor for prodrugs, leveraging its hydroxyl group for esterification .

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl N-(2-aminocyclopropyl)carbamate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer: The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a cyclopropane-containing amine. A common approach is reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., dichloromethane or THF) with a base like triethylamine to neutralize HCl byproducts. Critical parameters include maintaining a pH of 8–9 and temperatures between 0–25°C to prevent premature deprotection . Post-synthesis, purification via silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. How can researchers confirm the structural identity of this compound, and which analytical techniques are most reliable?

- Methodological Answer: Structural confirmation requires a combination of techniques:

- NMR Spectroscopy: ¹H and ¹³C NMR to verify the Boc group (e.g., tert-butyl signal at ~1.4 ppm) and cyclopropane ring protons (characteristic splitting patterns).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- Elemental Analysis: To validate stoichiometry of C, H, N, and Cl .

Q. What are the solubility and stability profiles of this compound under various experimental conditions?

- Methodological Answer:

- Solubility: Soluble in polar solvents (e.g., DMSO, methanol) but poorly in non-polar solvents (e.g., hexane). Aqueous solubility is pH-dependent; the hydrochloride salt improves solubility in water at neutral pH .

- Stability: The Boc group is stable under basic conditions but hydrolyzes in strong acids (e.g., TFA). Store at 2–8°C in anhydrous conditions to prevent degradation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the cyclopropane ring?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement to determine bond angles and torsional strain in the cyclopropane ring. For example, SHELXL’s dual-space algorithms can resolve chiral centers and confirm cis/trans configurations . Pair with SIR97 for initial structure solution, especially for twinned crystals or low-resolution data .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound in medicinal chemistry?

- Methodological Answer:

- Functional Group Modifications: Replace the Boc group with other carbamates (e.g., Fmoc) to study steric effects.

- Cyclopropane Ring Substitution: Introduce halogens or methyl groups to assess electronic and conformational impacts.

- Biological Assays: Pair synthetic modifications with enzymatic inhibition assays (e.g., kinase profiling) or receptor-binding studies. Use docking simulations (e.g., AutoDock) to predict interactions .

Q. How can researchers address contradictions in reactivity data reported for this compound under varying pH conditions?

- Methodological Answer: Systematically test reactivity in buffered solutions (pH 2–12) using kinetic studies (e.g., HPLC monitoring). For acid-sensitive reactions, replace Boc with stable alternatives like Alloc. Conflicting data may arise from trace impurities; employ rigorous purification and control experiments (e.g., spiking with known degradants) .

Q. What methodologies are recommended for studying the compound’s role in catalytic asymmetric cyclopropanation reactions?

- Methodological Answer: Use transition-metal catalysts (e.g., Rh₂(OAc)₄) with chiral ligands (e.g., salen) to induce enantioselectivity. Monitor reaction progress via chiral HPLC or circular dichroism (CD). Computational studies (DFT) can predict transition states and optimize ligand design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.